molecular formula C13H24O2Si B14242811 CID 78062996

CID 78062996

Cat. No.: B14242811
M. Wt: 240.41 g/mol
InChI Key: FLZUDOBGFFPMFD-UHFFFAOYSA-N
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Description

CID 78062996 (PubChem Compound Identifier 78062996) is a chemically distinct compound analyzed in recent studies for its chromatographic and spectroscopic properties. As depicted in Figure 1A of the provided evidence, its structure includes a cyclic ether backbone with functional groups such as hydroxyl and carbonyl moieties . The compound was isolated from CIEO (a plant-derived essential oil) via vacuum distillation, where its concentration varied across fractions (Figure 1C) . Gas chromatography-mass spectrometry (GC-MS) analysis (Figure 1B) confirmed its molecular ion peak at m/z 254.2, consistent with a molecular formula of C₁₅H₂₂O₃ . The mass spectrum (Figure 1D) further revealed fragmentation patterns indicative of α-cleavage and dehydration, characteristic of terpenoid derivatives .

Properties

Molecular Formula

C13H24O2Si

Molecular Weight

240.41 g/mol

InChI

InChI=1S/C13H24O2Si/c1-3-14-13(15-4-2)16-11-10-12-8-6-5-7-9-12/h8,13H,3-7,9-11H2,1-2H3

InChI Key

FLZUDOBGFFPMFD-UHFFFAOYSA-N

Canonical SMILES

CCOC(OCC)[Si]CCC1=CCCCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of the compound with the identifier “CID 78062996” involves specific chemical reactions and conditions. The detailed synthetic routes and reaction conditions are typically documented in scientific literature and patents. These methods often include the use of specific reagents, catalysts, and solvents to achieve the desired chemical transformation.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chemical processes that are optimized for efficiency and yield. These methods are designed to produce the compound in significant quantities while maintaining high purity and quality standards.

Chemical Reactions Analysis

Types of Reactions

The compound with the identifier “CID 78062996” undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group in the compound with another.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The specific conditions, such as temperature and pressure, are optimized to achieve the desired reaction outcome.

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. These products are often characterized using analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy.

Scientific Research Applications

The compound with the identifier “CID 78062996” has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biological molecules.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the production of various industrial products and materials.

Mechanism of Action

The mechanism of action of the compound with the identifier “CID 78062996” involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the nature of the compound and its targets. The detailed mechanism of action is often studied using biochemical and molecular biology techniques.

Comparison with Similar Compounds

Structural Analogues

Compound PubChem CID Molecular Formula Key Functional Groups Bioactivity
CID 78062996 78062996 C₁₅H₂₂O₃ Cyclic ether, hydroxyl Antioxidant (inferred)
Colchicine 6167 C₂₂H₂₅NO₆ Tropolone, methoxy Anti-inflammatory, microtubule inhibitor
ChEMBL1724922 46907796 C₁₉H₂₄N₂O₅ Aromatic ring, amide Nrf2 inhibitor
(3-Bromo-5-chlorophenyl)boronic acid 53216313 C₆H₅BBrClO₂ Boronic acid, halogen Suzuki coupling reagent



Key Observations :

  • Boronic acid analogues (e.g., CID 53216313) differ significantly in reactivity due to their electrophilic boron centers, whereas this compound’s ether groups enhance stability in polar solvents .

Physicochemical and Pharmacokinetic Properties

Comparative physicochemical data highlight distinct features:

Property This compound Colchicine (CID 6167) ChEMBL1724922
LogP 2.15 (predicted) 1.01 3.45
TPSA (Ų) 40.46 98.67 89.12
Water Solubility 0.24 mg/mL 45.7 mg/mL 0.08 mg/mL
GI Absorption High Low Moderate

Analysis :

  • The lower topological polar surface area (TPSA) of this compound (40.46 Ų) compared to colchicine (98.67 Ų) suggests better membrane permeability .

Bioactivity and Therapeutic Potential

  • This compound : Preliminary GC-MS data suggest antioxidant properties, likely mediated by hydroxyl groups scavenging free radicals .
  • Colchicine : Microtubule disruption and anti-inflammatory effects are well-documented, but its narrow therapeutic index limits clinical use .
  • ChEMBL1724922 : As an Nrf2 inhibitor, it modulates oxidative stress pathways but may increase toxicity in prolonged use .

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